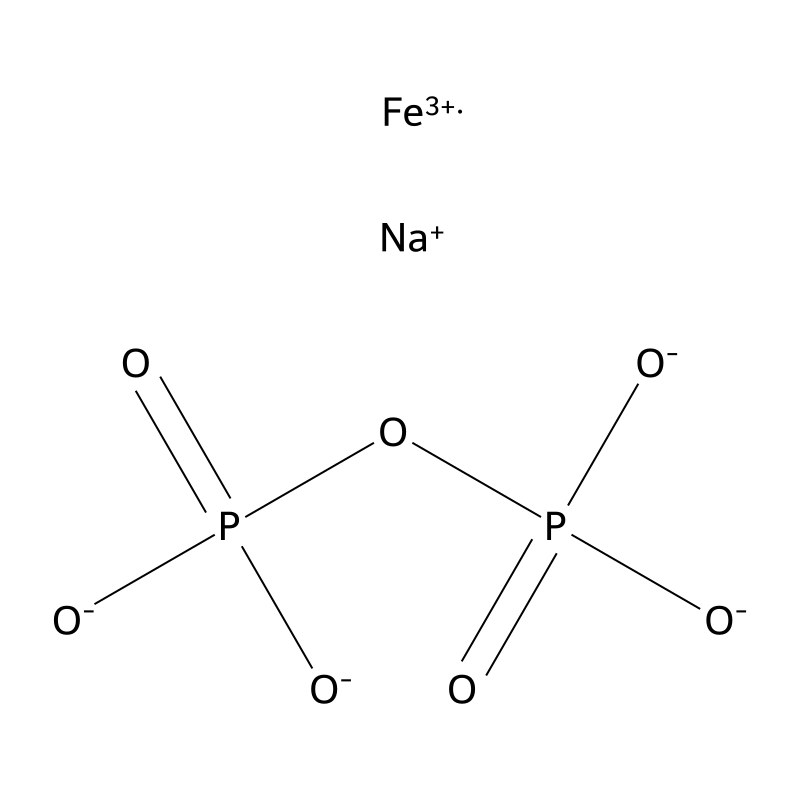Ferric sodium pyrophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Description
Iron Fortification:
- One of the most promising research areas for ferric sodium pyrophosphate is its use as an iron fortificant. Iron deficiency is a global health concern, and researchers are exploring ways to improve iron bioavailability in fortified foods. Studies suggest that ferric sodium pyrophosphate may be more bioavailable than other iron compounds, particularly in certain food matrices like bouillon cubes []. This improved bioavailability could be crucial in combating iron deficiency, especially in populations with limited dietary iron intake.
Food Science Applications:
- Beyond iron fortification, ferric sodium pyrophosphate finds applications in food science research due to its ability to chelate (bind) metal ions. This property makes it a potential emulsifying agent, helping to stabilize emulsions in processed foods []. Research is ongoing to explore its effectiveness in various food applications.
Safety Evaluation:
- Safety is paramount when introducing new compounds into the food chain. Research has been conducted to evaluate the safety of ferric sodium pyrophosphate for consumption. Studies in animals suggest no adverse effects at recommended intake levels, indicating its potential as a Generally Recognized As Safe (GRAS) ingredient [].
Other Potential Applications:
- Scientific research into ferric sodium pyrophosphate is ongoing, and potential applications beyond food science are being explored. However, more research is needed to fully understand its effectiveness in these areas.
Ferric sodium pyrophosphate is an inorganic compound with the chemical formula . It is composed of ferric iron, sodium ions, and pyrophosphate anions. This compound is notable for its role in various applications, particularly in the fields of medicine and materials science. Ferric sodium pyrophosphate is often utilized as a source of iron in dietary supplements and pharmaceuticals due to its ability to provide bioavailable iron while minimizing gastrointestinal side effects associated with free iron forms .
This reaction typically occurs at a controlled pH, often between 9.0 and 9.5, which is crucial for the precipitation of the ferric sodium pyrophosphate .
Ferric sodium pyrophosphate exhibits significant biological activity, particularly in its role as an iron supplement. It facilitates the absorption of iron in the gastrointestinal tract without the adverse effects commonly associated with other iron supplements. The compound promotes iron transfer from transferrin to ferritin, enhancing iron bioavailability and utilization within the body . Additionally, it has been studied for its potential applications in treating iron deficiency anemia.
The synthesis of ferric sodium pyrophosphate can be achieved through several methods:
- Direct Reaction Method: Mixing an aqueous solution of ferric chloride with tetrasodium pyrophosphate at a controlled pH.
- Hydrothermal Synthesis: Using high temperatures and pressures to facilitate the reaction between iron(III) salts and pyrophosphates.
- Precipitation Method: Precipitating ferric sodium pyrophosphate from solution by adjusting pH or temperature conditions .
These methods allow for the production of ferric sodium pyrophosphate in various forms, including hydrated and anhydrous states.
Ferric sodium pyrophosphate has diverse applications:
- Dietary Supplements: Used as an iron source in supplements due to its high bioavailability.
- Pharmaceuticals: Incorporated into formulations for treating iron deficiency anemia.
- Materials Science: Investigated as a potential cathode material in sodium-ion batteries due to its electrochemical properties .
- Food Industry: Sometimes used as a food additive to fortify products with iron.
Studies have shown that ferric sodium pyrophosphate interacts with various biological molecules, enhancing its efficacy as an iron supplement. It can decrease the absorption of other compounds like sodium phosphate when administered together, highlighting its role in modulating mineral absorption in the body . Additionally, it has been noted for its ability to complex with transferrin, facilitating iron transport within the bloodstream.
Ferric sodium pyrophosphate shares similarities with several other compounds, particularly those containing iron and phosphate groups. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ferric phosphate | More stable; used in fertilizers and ceramics. | |
| Sodium phosphate | Commonly used as a food additive; less bioavailable form of phosphorus. | |
| Iron(III) pyrophosphate | Used primarily in materials science; different stoichiometry compared to ferric sodium pyrophosphate. | |
| Sodium iron phosphate | Potential use in battery technologies; different ionic composition affecting performance. |
Ferric sodium pyrophosphate is unique due to its specific combination of ferric ions and pyrophosphates, which enhances its solubility and bioavailability compared to other forms of iron supplements.
Color/Form
Density
UNII
Other CAS
10045-87-1
Wikipedia
General Manufacturing Information
Food enrichment. Less prone to induce rancidity than orthophosphates.
As feed source of iron...it may...need official reevaluation. In chick trials it has very poor biologic availability (<20%, compared to 100% for the ferrous sulfate standard).
VET: Nutrient, iron source.








